molecular formula C49H77F3N10O16 B15087527 OVA-E1 peptide TFA

OVA-E1 peptide TFA

Cat. No.: B15087527
M. Wt: 1119.2 g/mol
InChI Key: OAOVWFXRXDBOSX-YUPPFQQGSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of OVA-E1 peptide trifluoroacetate involves solid-phase peptide synthesis (SPPS), a common method for peptide production. The process typically includes the following steps:

    Amino Acid Coupling: Sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin.

    Deprotection: Removal of protecting groups from the amino acids to allow for further coupling.

    Cleavage: The peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of OVA-E1 peptide trifluoroacetate follows similar principles as laboratory synthesis but on a larger scale. This involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification to ensure high purity (>98%) .

Chemical Reactions Analysis

Types of Reactions

OVA-E1 peptide trifluoroacetate primarily undergoes:

    Oxidation: Involving the oxidation of specific amino acid residues.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Amino acid substitution during synthesis to create analogs.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents like HBTU or HATU.

Major Products

The major products formed from these reactions are typically the modified peptides with altered sequences or functional groups, depending on the specific reaction conditions used.

Scientific Research Applications

OVA-E1 peptide trifluoroacetate is widely used in scientific research due to its ability to activate specific signaling pathways. Some of its applications include:

Mechanism of Action

OVA-E1 peptide trifluoroacetate exerts its effects by activating the p38 and JNK signaling cascades. These pathways are involved in various cellular processes, including inflammation, apoptosis, and stress responses. The peptide binds to specific receptors on thymocytes, leading to the phosphorylation and activation of p38 and JNK .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

OVA-E1 peptide trifluoroacetate is unique due to its specific sequence and ability to activate both p38 and JNK pathways in thymocytes, making it a valuable tool in immunological research .

Properties

Molecular Formula

C49H77F3N10O16

Molecular Weight

1119.2 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-4-methylpentanoic acid;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C47H76N10O14.C2HF3O2/c1-7-26(5)38(57-46(69)39(27(6)8-2)56-40(63)29(49)17-19-36(59)60)45(68)54-33(24-35(50)58)44(67)53-32(23-28-14-10-9-11-15-28)43(66)52-31(18-20-37(61)62)42(65)51-30(16-12-13-21-48)41(64)55-34(47(70)71)22-25(3)4;3-2(4,5)1(6)7/h9-11,14-15,25-27,29-34,38-39H,7-8,12-13,16-24,48-49H2,1-6H3,(H2,50,58)(H,51,65)(H,52,66)(H,53,67)(H,54,68)(H,55,64)(H,56,63)(H,57,69)(H,59,60)(H,61,62)(H,70,71);(H,6,7)/t26-,27-,29-,30-,31-,32-,33-,34-,38-,39-;/m0./s1

InChI Key

OAOVWFXRXDBOSX-YUPPFQQGSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)O)N.C(=O)(C(F)(F)F)O

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CCC(=O)O)N.C(=O)(C(F)(F)F)O

Origin of Product

United States

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